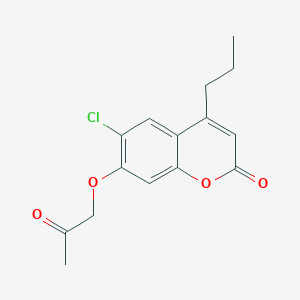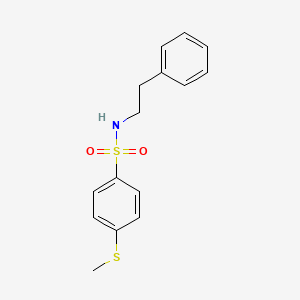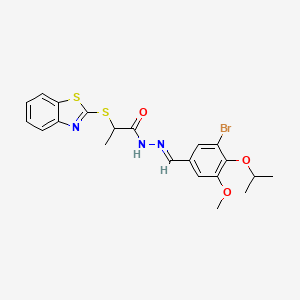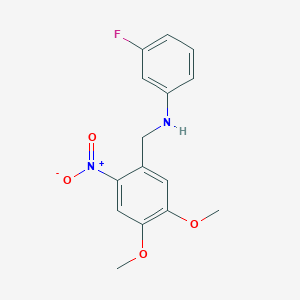![molecular formula C15H16FN3O3 B5848577 ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5848577.png)
ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that is commonly referred to as EFMC. It is a pyrazole-based compound that is widely used in scientific research applications. EFMC is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in cellular processes such as cell differentiation, proliferation, and apoptosis.
Mecanismo De Acción
EFMC is a potent inhibitor of ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate, which are enzymes that are involved in the regulation of gene expression. This compound remove acetyl groups from histone proteins, which leads to the repression of gene transcription. The inhibition of this compound by EFMC leads to the accumulation of acetylated histones, which can result in the activation of genes that are involved in cellular processes such as cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of this compound by EFMC has been shown to have various biochemical and physiological effects. EFMC has been shown to induce cell differentiation and apoptosis in cancer cells. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases. EFMC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFMC is a potent inhibitor of ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate, which makes it a valuable tool compound for studying the role of this compound in cellular processes. EFMC is also relatively easy to synthesize, which makes it readily available for research studies. However, EFMC has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. EFMC also has low selectivity for HDAC isoforms, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for the study of EFMC. One direction is to improve the selectivity of EFMC for specific HDAC isoforms. This would allow for more targeted inhibition of ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate and could lead to the development of more effective therapies for various diseases. Another direction is to investigate the use of EFMC in combination with other compounds to enhance its therapeutic effects. EFMC could also be used as a starting point for the development of new HDAC inhibitors with improved properties.
Métodos De Síntesis
The synthesis of EFMC involves the reaction of 4-fluorobenzylamine with ethyl 3-oxo-1-methyl-1H-pyrazole-5-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the amine group of 4-fluorobenzylamine and the carbonyl group of ethyl 3-oxo-1-methyl-1H-pyrazole-5-carboxylate. The resulting product is then treated with a base such as sodium carbonate to obtain EFMC.
Aplicaciones Científicas De Investigación
EFMC is widely used in scientific research as a tool compound to study the role of ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate in cellular processes. This compound are involved in the regulation of gene expression by removing acetyl groups from histone proteins, which leads to the repression of gene transcription. The inhibition of this compound by EFMC leads to the accumulation of acetylated histones, which can result in the activation of genes that are involved in cellular processes such as cell differentiation, proliferation, and apoptosis. EFMC has been used in various research studies to investigate the role of this compound in cancer, neurodegenerative diseases, and other disorders.
Propiedades
IUPAC Name |
ethyl 5-[(4-fluorophenyl)methylcarbamoyl]-2-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-3-22-15(21)13-8-12(18-19(13)2)14(20)17-9-10-4-6-11(16)7-5-10/h4-8H,3,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFGTUCBMFXPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5848495.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B5848501.png)






![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5848573.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)

